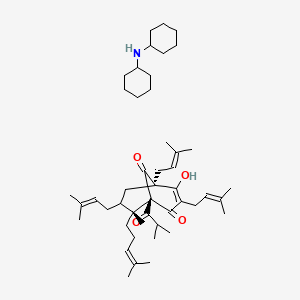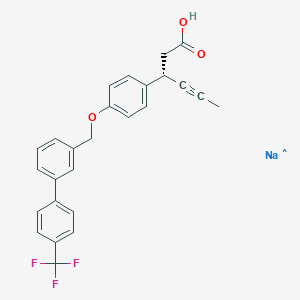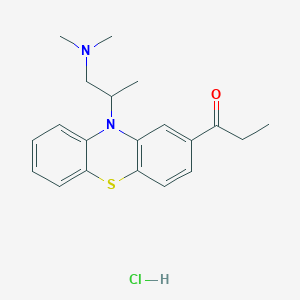
(R)-2-(N-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-inden-1-yl)sulfamoyl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP-1865 is a selective stimulator of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, which are involved in the regulation of immune responses and vascular stability. This compound is primarily used in the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP-1865 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve the use of high-performance liquid chromatography (HPLC) for purification and analysis .
Industrial Production Methods
Industrial production of RP-1865 likely involves large-scale synthesis using automated reactors and purification systems. The use of high-purity silica columns and advanced HPLC techniques ensures the production of high-quality RP-1865 with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
RP-1865 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
RP-1865 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in HPLC studies to evaluate the retention behavior of other compounds.
Biology: Studied for its role in modulating immune responses and vascular stability.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
RP-1865 exerts its effects by selectively stimulating sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. These receptors are involved in the regulation of immune responses and vascular stability. The activation of these receptors leads to downstream signaling pathways that modulate cellular functions and immune responses .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Selective sphingosine-1-phosphate receptor modulator used for treating relapsing forms of multiple sclerosis.
Uniqueness of RP-1865
RP-1865 is unique in its selective stimulation of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, which provides a targeted approach in modulating immune responses and vascular stability. This selectivity may offer advantages in terms of efficacy and safety compared to other similar compounds .
Properties
Molecular Formula |
C25H27N5O4S2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[[(1R)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C25H27N5O4S2/c1-15(2)34-22-11-8-16(12-17(22)13-26)24-27-28-25(35-24)20-7-5-6-19-18(20)9-10-21(19)29-36(32,33)14-23(31)30(3)4/h5-8,11-12,15,21,29H,9-10,14H2,1-4H3/t21-/m1/s1 |
InChI Key |
LBVMDDWIJRAABB-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CC[C@H](C4=CC=C3)NS(=O)(=O)CC(=O)N(C)C)C#N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CCC(C4=CC=C3)NS(=O)(=O)CC(=O)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B10862267.png)

![2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate](/img/structure/B10862281.png)
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B10862290.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7R,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B10862292.png)


![2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole](/img/structure/B10862307.png)
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862313.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate;gadolinium(3+);hydrate](/img/structure/B10862316.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862322.png)
![3-methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B10862335.png)
![2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B10862345.png)
